2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol
Description
2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a methyl group, and a pyridin-3-yl group attached to an amino group
Properties
IUPAC Name |
2-methyl-4-[methyl(pyridin-3-yl)amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-8-11(5-6-13(10)16)15(2)12-4-3-7-14-9-12/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVHFIHJTGDVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C2=CN=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol typically involves the reaction of 2-methyl-4-nitrophenol with methyl(pyridin-3-yl)amine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group using a reducing agent like sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The methyl group can undergo electrophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas, and palladium on carbon.
Substitution: Halogens (chlorine, bromine), electrophiles (sulfonyl chlorides, acyl chlorides).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or acylated derivatives.
Scientific Research Applications
2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to various biological effects, including the modulation of cellular signaling pathways and the inhibition of cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenol
- 2-Methyl-4-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]phenol
- 4-Methyl-3-[(4-(pyridin-3-yl)pyrimidin-2-yl)amino]benzoic acid
Uniqueness
2-Methyl-4-[methyl(pyridin-3-yl)amino]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group and the pyridin-3-yl group attached to the amino group enhances its reactivity and potential for various applications compared to similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
